molecular formula C7H7Br2N3 B2461911 6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2305252-82-6

6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide

Katalognummer B2461911
CAS-Nummer: 2305252-82-6
Molekulargewicht: 292.962
InChI-Schlüssel: BVCCNFPLQAAXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is a chemical compound with the CAS Number: 2305252-82-6 . It has a molecular weight of 292.96 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is 1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide has a molecular weight of 292.96 . It is a powder at room temperature . The compound’s density is predicted to be 1.76±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antifilarial Evaluation

Imidazo[1,2-b]pyridazines, closely related to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, have been synthesized for antifilarial evaluation. However, these compounds did not exhibit significant antifilarial activity against specific infections in animal models (Mourad, Wise, & Townsend, 1992).

Pharmacological Activity

2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acids have been synthesized and tested for various pharmacological activities, including anti-inflammatory, analgesic, and inhibitory effects on prostaglandin biosynthesis (Abignente et al., 1992).

Mannich Reaction and Synthesis Studies

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog, which are structurally similar to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, has been reported. These compounds were shown to undergo the Mannich reaction, a key process in synthetic organic chemistry (Lombardino, 1968).

Anti-Asthmatic Activities

Studies have explored the synthesis of imidazo[1,2-b]pyridazine derivatives and evaluated them for anti-asthmatic activities. Specifically, derivatives with certain substitutions were found to have potent activity in inhibiting bronchoconstriction in animal models (Kuwahara et al., 1996).

Antiproliferative Agents

Research into coumarin derivatives, which include imidazo[1,2-b]pyridazine analogs, has led to the synthesis of compounds with significant antitumor activity against specific cancer cell lines (Gomha, Zaki, & Abdelhamid, 2015).

Halogenation Studies

Halogenation of imidazo[1,2-b]pyridine derivatives, which is relevant to the synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine, has been studied to understand different reaction pathways and outcomes (Yutilov et al., 2005).

Antiviral Activities

The synthesis of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives has been explored, with certain compounds showing potent inhibitory effects on the replication of specific viruses, contributing to antiviral research (Galtier et al., 2003).

Ring Transformation Studies

Research has been conducted on the transformation of oxazoles to fused imidazoles, providing new synthetic routes for derivatives of imidazo[1,2-b]pyridazine, which is significant for developing new synthetic methodologies (Sasaki, Ohno, & Ito, 1983).

Synthesis of Imidazo[1,2-a]pyridines

Efficient syntheses of methylimidazo[1,2-a]pyridines, which are structurally related to 6-Bromo-2-methylimidazo[1,2-b]pyridazine, have been reported, contributing to the field of organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

6-bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCCNFPLQAAXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.